Cas no 1898210-08-6 (11-Bromonaphtho[2,1-b][1]benzofuran)
![11-Bromonaphtho[2,1-b][1]benzofuran structure](https://www.kuujia.com/scimg/cas/1898210-08-6x500.png)
11-Bromonaphtho[2,1-b][1]benzofuran Chemical and Physical Properties
Names and Identifiers
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- 11-Bromobenzo[b]naphtho[1,2-d]furan
- 11-Bromonaphtho[2,1-b][1]benzofuran
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- MDL: MFCD32855998
- Inchi: 1S/C16H9BrO/c17-12-6-3-7-13-16(12)15-11-5-2-1-4-10(11)8-9-14(15)18-13/h1-9H
- InChI Key: FFGJFWBGPWYOEN-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC2=C1C1=C(C=CC3C=CC=CC1=3)O2
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 18
- Rotatable Bond Count: 0
- Complexity: 318
- Topological Polar Surface Area: 13.1
11-Bromonaphtho[2,1-b][1]benzofuran Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1132693-5g |
11-bromonaphtho[2,1-b]benzofuran |
1898210-08-6 | 95% | 5g |
$1000 | 2024-07-23 |
11-Bromonaphtho[2,1-b][1]benzofuran Related Literature
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Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878
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Hannah James,Brendan J. Kennedy,Thomas A. Whittle,Maxim Avdeev Dalton Trans., 2014,43, 17085-17089
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María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733
Additional information on 11-Bromonaphtho[2,1-b][1]benzofuran
Recent Advances in the Study of 11-Bromonaphtho[2,1-b][1]benzofuran (CAS: 1898210-08-6): A Promising Compound in Chemical Biology and Pharmaceutical Research
The compound 11-Bromonaphtho[2,1-b][1]benzofuran (CAS: 1898210-08-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug development.
Recent studies have highlighted the versatility of 11-Bromonaphtho[2,1-b][1]benzofuran as a key intermediate in the synthesis of complex organic molecules. Its brominated naphthobenzofuran core structure makes it an attractive scaffold for the development of novel pharmacophores. Researchers have successfully utilized this compound in the synthesis of various heterocyclic derivatives, which exhibit promising biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
One of the most notable advancements in the study of 11-Bromonaphtho[2,1-b][1]benzofuran is its role in the development of targeted therapies. A recent study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit high selectivity towards specific cancer cell lines, particularly those associated with breast and lung cancers. The study employed a combination of in vitro and in vivo assays to evaluate the compound's efficacy and mechanism of action, revealing its potential as a lead candidate for further drug development.
In addition to its anticancer properties, 11-Bromonaphtho[2,1-b][1]benzofuran has also been investigated for its antimicrobial activity. A 2023 study published in Bioorganic & Medicinal Chemistry Letters reported that certain derivatives of this compound exhibit potent activity against multidrug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The researchers attributed this activity to the compound's ability to disrupt bacterial cell membrane integrity, suggesting its potential as a novel antibiotic agent.
The synthesis of 11-Bromonaphtho[2,1-b][1]benzofuran has also seen significant improvements in recent years. A team of researchers from the University of Cambridge developed a novel, high-yield synthetic route for this compound, which was published in the journal Organic Letters. The new method employs a palladium-catalyzed cross-coupling reaction, offering a more efficient and environmentally friendly alternative to traditional synthetic approaches. This advancement is expected to facilitate the large-scale production of the compound for further research and development.
Despite these promising findings, challenges remain in the clinical translation of 11-Bromonaphtho[2,1-b][1]benzofuran-based therapeutics. Issues such as bioavailability, toxicity, and pharmacokinetic properties need to be addressed through further preclinical studies. However, the compound's unique structural features and demonstrated biological activities make it a compelling candidate for future drug discovery efforts.
In conclusion, 11-Bromonaphtho[2,1-b][1]benzofuran (CAS: 1898210-08-6) represents a valuable tool in chemical biology and pharmaceutical research. Its diverse applications, from anticancer to antimicrobial therapies, highlight its potential as a versatile scaffold for drug development. Continued research into its synthesis, mechanism of action, and therapeutic efficacy will be crucial in unlocking its full potential in the field of medicine.
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